4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride
Overview
Description
“4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1601749-56-7 . It has a molecular weight of 296.8 . The IUPAC name for this compound is 4-(tert-butylsulfonyl)benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride” is 1S/C10H13ClO4S2/c1-10(2,3)16(12,13)8-4-6-9(7-5-8)17(11,14)15/h4-7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Specific Scientific Field
This compound is used in the field of Chemical Synthesis and Biological Evaluation .
Summary of the Application
A series of new sulfone derivatives containing a sulfonohydrazide moiety were synthesized, and their structures were determined using 1H NMR, 13C NMR, and HRMS . The compound “4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride” was likely used as a precursor in the synthesis of these derivatives .
Methods of Application or Experimental Procedures
The in vitro antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) were evaluated by performing a turbidimeter test .
Summary of Results or Outcomes
The compound 2-(4-fluorobenzene-1-sulfonyl)-N’-(4-fluorobenzene-1-sulfonyl)acetohydrazide revealed the best antibacterial activities against Xoo and Xac, with the 50% effective concentration (EC50) values of 25 and 36 µg/mL, respectively . These results were superior to those of thiodiazole copper (110 and 230 µg/mL, respectively) and bismerthiazol (84 and 146 µg/mL, respectively) .
Safety And Hazards
properties
IUPAC Name |
4-tert-butylsulfonylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO4S2/c1-10(2,3)16(12,13)8-4-6-9(7-5-8)17(11,14)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJQXPEALAXAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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